1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methoxyphenylamino group attached to a tetrahydroindazol core. Its distinct chemical properties make it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired indazol derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced form, altering its electronic properties.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with similar compounds such as:
Formoterol Related Compound A: This compound has a similar methoxyphenyl group but differs in its overall structure and biological activity.
Formoterol Related Compound D: Another related compound with structural similarities but distinct pharmacological properties.
Properties
Molecular Formula |
C20H18FN3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methoxyanilino)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C20H18FN3O2/c1-26-16-11-7-14(8-12-16)22-20-19-17(3-2-4-18(19)25)24(23-20)15-9-5-13(21)6-10-15/h5-12H,2-4H2,1H3,(H,22,23) |
InChI Key |
JYGHRNITQFGENS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN(C3=C2C(=O)CCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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